4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate
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Overview
Description
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic organic compound with the molecular formula C20H13F3O7 and a molecular weight of 422.318 g/mol . This compound is part of the chromen family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves several steps. One common method includes the condensation of 3-phenoxy-2-(trifluoromethyl)chromen-4-one with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of specific signaling pathways, and interaction with cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate can be compared with other similar compounds, such as:
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-6-yl acetate: Another structural isomer with distinct properties and applications.
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-5-yl acetate:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O5/c1-10(22)24-12-7-8-13-14(9-12)26-17(18(19,20)21)16(15(13)23)25-11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPFVXUNYCSNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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